ERalpha degrader-2

Description

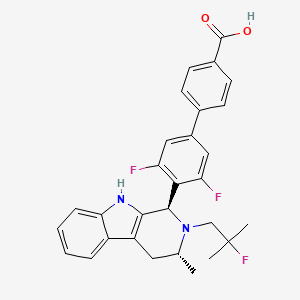

Structure

3D Structure

Properties

Molecular Formula |

C29H27F3N2O2 |

|---|---|

Molecular Weight |

492.5 g/mol |

IUPAC Name |

4-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]benzoic acid |

InChI |

InChI=1S/C29H27F3N2O2/c1-16-12-21-20-6-4-5-7-24(20)33-26(21)27(34(16)15-29(2,3)32)25-22(30)13-19(14-23(25)31)17-8-10-18(11-9-17)28(35)36/h4-11,13-14,16,27,33H,12,15H2,1-3H3,(H,35,36)/t16-,27-/m1/s1 |

InChI Key |

XKYAKCQZMYWSSE-CHAGWJKLSA-N |

Isomeric SMILES |

C[C@@H]1CC2=C([C@H](N1CC(C)(C)F)C3=C(C=C(C=C3F)C4=CC=C(C=C4)C(=O)O)F)NC5=CC=CC=C25 |

Canonical SMILES |

CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3F)C4=CC=C(C=C4)C(=O)O)F)NC5=CC=CC=C25 |

Origin of Product |

United States |

Mechanistic Dissection of Eralpha Degrader 2 Action

Molecular Mechanism of ERα Degradation by ERalpha Degrader-2

The primary mode of action for this compound is the induced degradation of the ERα protein. This is achieved through a novel therapeutic modality that leverages the cell's own ubiquitin-proteasome system.

Hetero-Bifunctional Design Architecture of this compound (PROTAC Class)

This compound is classified as a Proteolysis-Targeting Chimera (PROTAC). medchemexpress.comnih.gov PROTACs are hetero-bifunctional molecules engineered to simultaneously bind to a target protein and an E3 ubiquitin ligase. researchgate.netprotacerdegraders.com This dual-binding capability is the cornerstone of their function. The architecture of this compound consists of three key components:

A ligand that specifically binds to the estrogen receptor α (ERα).

A ligand designed to recruit an E3 ubiquitin ligase.

A chemical linker that connects the ERα-binding and E3 ligase-binding moieties. medchemexpress.com

This design facilitates the formation of a ternary complex between ERα, this compound, and an E3 ligase, bringing the protein target into close proximity with the cellular degradation machinery. nih.gov

E3 Ubiquitin Ligase Recruitment by this compound (e.g., cIAP1, Cereblon)

The specific E3 ubiquitin ligase recruited by this compound is a critical determinant of its activity. The molecule incorporates a ligand for an Inhibitor of Apoptosis Protein (IAP). medchemexpress.com Degraders that are based on recruiting cellular IAP1 (cIAP1) are also known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). medchemexpress.comnih.gov By engaging cIAP1, this compound effectively hijacks this E3 ligase to target ERα. While other PROTACs may utilize different E3 ligases such as Cereblon (CRBN) or von Hippel-Lindau (VHL), the design of this compound is specified to operate through the IAP pathway. medchemexpress.comnih.govbiorxiv.org

Ubiquitination and Proteasomal Degradation Pathway of ERα

Once the ERα-PROTAC-E3 ligase ternary complex is formed, the E3 ligase (cIAP1) facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the ERα protein. nih.govnih.gov This process results in the formation of a polyubiquitin (B1169507) chain on ERα, which acts as a molecular signal for degradation. nih.govnih.gov

The polyubiquitinated ERα is then recognized by the 26S proteasome, a large protein complex that functions as the cell's primary machinery for non-lysosomal protein degradation. nih.govresearchgate.net The proteasome unfolds and proteolytically cleaves the ERα protein into small peptides, effectively eliminating it from the cell. nih.govnih.gov This degradation is a catalytic process, as the this compound molecule is released after degradation and can proceed to engage another ERα protein and E3 ligase, enabling the degradation of multiple target proteins with a single molecule. The dependency on the proteasome is confirmed by studies showing that proteasome inhibitors, such as MG132, can block this degradation pathway. nih.gov

ERα Antagonism by this compound

In addition to inducing its degradation, this compound also functions as a direct antagonist of the estrogen receptor α. The molecule is classified as a selective estrogen receptor degrader (SERD). medchemexpress.comtargetmol.com SERDs are considered pure antiestrogens because they effectively block the receptor's ability to mediate gene transcription. acs.orgnih.gov

The antagonism arises from two interrelated mechanisms:

Competitive Binding: The ERα-binding moiety of the degrader competes with the natural ligand, estradiol, for binding to the receptor's ligand-binding domain (LBD). nih.gov

Receptor Elimination: The most potent form of antagonism is achieved through the complete elimination of the receptor protein via degradation. acs.org By removing ERα, the degrader ensures a comprehensive shutdown of all downstream signaling pathways that are dependent on the receptor, a more definitive outcome than simply blocking the binding site. acs.org

The table below summarizes the binding and degradation efficacy of a compound identified as ERα degrader-2 in research findings.

| Parameter | Value | Cell Line/Assay | Description |

| ERα Binding Affinity (IC₅₀) | 17.1 nM | ES-2 | Displacement of Fluormone ES2 from full-length human ERα. medchemexpress.com |

| ERα Degradation Efficacy (EC₅₀) | 0.3 nM | - | Potency for inducing ERα degradation. medchemexpress.comtargetmol.com |

| Maximal Degradation | Not fully achieved | MCF-7 | In MCF-7 cells, the compound decreases ERα expression but does not achieve complete degradation even at higher concentrations. medchemexpress.com |

Influence on ERα Conformation and Dynamics

The interaction of this compound with the ERα LBD is expected to induce significant conformational changes, a hallmark of SERDs. acs.orgnih.gov The binding of an antagonist ligand typically repositions a critical structural element of the LBD known as helix 12 (H12). researchgate.netnih.gov In its active, agonist-bound state, H12 forms part of a coactivator binding groove (AF-2), allowing for the recruitment of proteins necessary for gene transcription. nih.gov

Antagonists and SERDs disrupt this conformation, causing H12 to adopt a position that obstructs the AF-2 surface. acs.orgpnas.org This altered conformation not only prevents the binding of coactivators, thereby silencing transcriptional activity, but it also destabilizes the entire receptor protein. nih.govnih.gov This induced instability is thought to make the receptor more susceptible to ubiquitination and subsequent proteasomal degradation, a feature that is exploited by the PROTAC mechanism of this compound. nih.gov

Impact on ERα-Dependent Gene Regulation

The ultimate consequence of ERα degradation is the profound suppression of ERα-dependent gene expression. ERα functions as a ligand-activated transcription factor that, upon binding estradiol, binds to specific DNA sequences known as estrogen response elements (EREs) located in the promoter regions of target genes. nih.govnih.gov This binding initiates the transcription of genes involved in cellular processes like proliferation and growth.

By inducing the complete removal of the ERα protein, this compound effectively prevents the receptor from binding to EREs. nih.gov This leads to a comprehensive shutdown of the transcriptional program driven by estrogen signaling. The impact is a potent inhibition of the expression of estrogen-responsive genes, which translates into strong anti-proliferative effects in ERα-positive cancer cells. nih.gov Studies on similar PROTAC ER degraders have shown a gene regulation profile comparable to that of other SERDs, confirming that the downstream effect of receptor elimination is the silencing of its target genes. nih.gov

Transcriptional Downregulation of ERα Target Genes (e.g., PR, GREB1, TFF1)

ERα is a ligand-activated transcription factor that, upon binding to estrogen, regulates the expression of a suite of genes critical for the proliferation of hormone-receptor-positive breast cancer cells. Key among these are the genes for Progesterone (B1679170) Receptor (PR), Growth Regulation by Estrogen in Breast Cancer 1 (GREB1), and Trefoil Factor 1 (TFF1, formerly known as pS2). The expression of these genes is a well-established indicator of ERα transcriptional activity.

ERα degraders, by their very nature, aim to reduce the cellular levels of the ERα protein. This depletion of the ERα protein would logically lead to a significant reduction in the transcription of its target genes. In the absence of sufficient ERα, the estrogen-response elements (EREs) within the promoter regions of genes like PGR (encoding PR), GREB1, and TFF1 would lack their transcriptional activator, resulting in diminished mRNA and subsequent protein expression.

Studies on various ERα degraders, including both SERDs like fulvestrant (B1683766) and PROTAC ERα degraders, have consistently demonstrated this effect. For instance, treatment of ERα-positive breast cancer cell lines (such as MCF-7) with these compounds leads to a marked decrease in the mRNA levels of PR, GREB1, and TFF1. researchgate.netnih.govresearchgate.net This downregulation is a direct consequence of the diminished ERα protein levels. It is highly probable that this compound would exert a similar effect, although specific quantitative data from studies on this particular compound are not available.

To illustrate the expected impact based on the action of other ERα degraders, the following table conceptualizes the anticipated changes in the expression of these target genes following treatment.

| Target Gene | Expected Change in mRNA Expression | Rationale |

| PR (PGR) | Significant Downregulation | PR is a classic estrogen-responsive gene, and its expression is tightly controlled by ERα activity. |

| GREB1 | Significant Downregulation | GREB1 is a critical mediator of estrogen-stimulated cell proliferation and its transcription is directly activated by ERα. nih.govresearchgate.net |

| TFF1 | Significant Downregulation | TFF1 is another well-characterized estrogen-inducible gene often used as a marker of ERα pathway activation. researchgate.netnih.gov |

This table is illustrative and based on the known mechanism of action of ERα degraders in general, as specific data for "this compound" is not available in the scientific literature.

Preclinical Efficacy and Selectivity of Eralpha Degrader 2

In Vitro Efficacy in Estrogen Receptor-Positive Cellular Models

ERalpha degrader-2 has demonstrated notable potency and efficacy in various in vitro assays, establishing its potential as a therapeutic agent against ERα-driven cancers.

Assessment of ERα Degradation Potency

This compound is a selective estrogen receptor degrader (SERD) characterized by its strong binding affinity to ERα, with a reported half-maximal inhibitory concentration (IC50) of 17.1 nM. medchemexpress.comfrontiersin.org The compound also shows potent degradation efficacy, with a half-maximal effective concentration (EC50) for ERα degradation of 0.3 nM. medchemexpress.comfrontiersin.org In MCF-7 human breast cancer cells, a compound identified as this compound (Cpd 2) demonstrated a half-maximal degradation concentration (DC50) of 0.61 nM in ELISA assays. nih.gov Further studies have shown that this compound can decrease the expression of ERα in MCF-7 cells at concentrations ranging from 0.01 to 40 nM. medchemexpress.com

Table 1: In Vitro Degradation Potency of this compound

| Parameter | Value | Cell Line/Assay |

|---|---|---|

| ERα Binding Affinity (IC50) | 17.1 nM | Not Specified |

| ERα Degradation (EC50) | 0.3 nM | Not Specified |

| ERα Degradation (DC50) | 0.61 nM | MCF-7 (ELISA) |

Inhibition of Cell Proliferation in ERα-Dependent Cancer Cell Lines

The potent ERα degradation activity of this compound translates into significant anti-proliferative effects in ERα-dependent breast cancer cell lines. In the MCF-7 cell line, which expresses wild-type ERα, this compound exhibited an antiproliferative IC50 of 4.10 nM. nih.gov While specific IC50 values for T47D and CAMA-1 cell lines were not available in the reviewed literature, the established potency in MCF-7 cells underscores its activity in ERα-positive contexts.

Table 2: Antiproliferative Activity of this compound in ERα-Positive Cell Lines

| Cell Line | ERα Status | Antiproliferative IC50 |

|---|---|---|

| MCF-7 | Wild-Type | 4.10 nM |

| T47D | Wild-Type | Data Not Available |

| CAMA-1 | Wild-Type | Data Not Available |

ERα Selectivity Profile (e.g., vs. ERβ)

Information regarding the selectivity of this compound for ERα over the beta isoform (ERβ) was not available in the reviewed preclinical data. Further studies are required to fully characterize its selectivity profile.

Efficacy in Models Harboring Estrogen Receptor Alpha Mutations

A critical aspect of next-generation endocrine therapies is their ability to overcome resistance mechanisms, including mutations in the ESR1 gene, which encodes ERα. Preclinical data indicate that this compound is effective against clinically relevant ESR1 mutations.

Degradation and Anti-Proliferative Activity against ESR1 Mutations

Activating mutations in the ligand-binding domain of ERα, such as Y537S and D538G, are known to confer endocrine resistance. nih.gov this compound has demonstrated the ability to inhibit the proliferation of cancer cells harboring these mutations. In MCF-7 cells engineered to express the Y537S and D538G mutations, the compound displayed antiproliferative IC50 values of 81.15 nM and 35.01 nM, respectively. nih.gov This indicates that while the potency is reduced compared to wild-type cells, this compound retains significant activity against these resistant mutants.

Table 3: Antiproliferative Activity of this compound against ESR1 Mutations

| Cell Line | ESR1 Mutation | Antiproliferative IC50 |

|---|---|---|

| MCF-7 | Y537S | 81.15 nM |

| MCF-7 | D538G | 35.01 nM |

Functional Characterization in Mutation-Driven Cellular Contexts

The ability of this compound to inhibit the proliferation of cells with Y537S and D538G mutations suggests that it can effectively target the constitutively active forms of the ERα protein produced by these mutated genes. nih.gov By promoting the degradation of these mutant receptors, this compound can circumvent the ligand-independent signaling that drives resistance to traditional endocrine therapies. The data showing activity against both major ESR1 mutations highlights its potential to address a significant clinical challenge in the treatment of advanced ER-positive breast cancer. Further functional studies are warranted to fully elucidate the downstream effects of this compound on gene expression and cellular pathways in these mutation-driven contexts.

In Vivo Preclinical Evaluation in Xenograft Models

The in vivo antitumor activity of this compound was assessed in various xenograft models, which are crucial for evaluating the efficacy of a compound in a living system that mimics human cancer. These models include cell line-derived xenografts (CDX) and more clinically relevant patient-derived xenografts (PDX).

This compound has demonstrated robust, dose-dependent antitumor activity in ER-positive breast cancer cell line-derived xenograft models. nih.govmedchemexpress.com In studies using the tamoxifen-sensitive MCF-7 cell line, which is a standard model for ER+ breast cancer, oral administration of this compound led to significant tumor growth inhibition and even tumor regression at higher doses. nih.govmedchemexpress.com

Notably, in an MCF-7 xenograft model, treatment with this compound resulted in tumor stasis and regression, an effect that was more pronounced than that observed with the established SERD fulvestrant (B1683766) under the tested conditions. nih.gov The compound also showed efficacy in the ZR-75-1 ER+ breast cancer xenograft model. nih.govelifesciences.org Its mechanism of action was confirmed to be ER-dependent, as it showed no antitumor activity in an ER-negative breast cancer model (MDA-MB-231). nih.govelifesciences.org

Furthermore, this compound was evaluated in a tamoxifen-resistant MCF-7 xenograft model, which represents a common clinical challenge. In this model, the compound also induced tumor regression, highlighting its potential efficacy in patients who have developed resistance to tamoxifen (B1202). nih.govnih.gov

| Xenograft Model | ERα Status | Treatment | Observed Effect | Reference |

|---|---|---|---|---|

| MCF-7 (Tamoxifen-Sensitive) | Wild-Type | This compound | Dose-dependent tumor growth inhibition and regression | nih.govmedchemexpress.com |

| ZR-75-1 | Wild-Type | This compound | Anti-tumor activity | nih.govelifesciences.org |

| MCF-7 (Tamoxifen-Resistant) | Wild-Type | This compound | Tumor regression | nih.govnih.gov |

| MDA-MB-231 | Negative | This compound | No anti-tumor activity | nih.govelifesciences.org |

Patient-derived xenograft (PDX) models, which involve the implantation of tumor fragments from a patient into an immunodeficient mouse, are considered more representative of human tumor heterogeneity and clinical outcomes. This compound has shown significant efficacy in various ER+ breast cancer PDX models. nih.govelifesciences.org

This includes activity in models that harbor ERα mutations, such as the Y537S and D538G mutations, which are known mechanisms of acquired resistance to endocrine therapies. nih.govselleckchem.com The ability of this compound to inhibit tumor growth in these mutant models suggests it could provide a therapeutic option for patients whose tumors have evolved to be resistant to aromatase inhibitors or tamoxifen through these specific mutations. nih.govnih.gov

A key mechanism of action for this compound is the induction of ERα protein degradation. nih.govnbinno.com In vivo studies confirmed this effect within the tumor tissue of xenograft models. Following treatment with this compound, tumors collected from dosed animals showed markedly reduced levels of ERα protein when analyzed by Western Blot. elifesciences.org This degradation is dependent on the proteasome, a cellular machinery responsible for protein destruction. nih.govnbinno.com

The degradation of ERα leads to the downregulation of ER-regulated genes. This pharmacodynamic effect was demonstrated by measuring the expression of progesterone (B1679170) receptor (PR), a well-known ERα target gene. Gene expression analysis of tumors from treated mice showed robust modulation of ER target genes. nih.gov This confirms that this compound not only reduces the amount of ERα protein but also effectively shuts down the downstream signaling pathway that drives tumor cell proliferation. nih.gov

| Biomarker | Method of Analysis | Effect of this compound | Reference |

|---|---|---|---|

| ERα Protein Levels | Western Blot | Significant reduction | elifesciences.org |

| ERα Target Gene Transcription (e.g., PR) | Quantitative PCR | Significant reduction | nih.gov |

To assess the potential for undesirable estrogenic (agonist) effects in non-tumor tissues, this compound was evaluated in the immature rat uterotrophic assay. caymanchem.com This standard in vivo assay measures the increase in uterine weight in response to estrogenic compounds. While potent ERα antagonists are desired for treating breast cancer, any agonist activity in tissues like the uterus could be a safety concern.

In these models, this compound displayed only mild estrogenic activity. nih.govselleckchem.com It was shown to inhibit the uterine weight gain induced by 17β-estradiol, confirming its antagonistic properties. caymanchem.com This profile suggests a predominantly antagonistic and degradative effect on the ERα pathway with minimal agonist activity, which is a favorable characteristic for a therapeutic agent targeting ER+ breast cancer. nih.govselleckchem.com

Structural and Chemical Biology of Eralpha Degrader 2

Structure-Activity Relationship (SAR) Studies for ERalpha Degraders

The design of effective ERalpha (ERα) degraders, such as those belonging to the Proteolysis-Targeting Chimera (PROTAC) class, is a meticulous process guided by Structure-Activity Relationship (SAR) studies. nih.gov These studies systematically explore how modifications to different parts of the molecule affect its ability to bind to ERα and recruit an E3 ligase, ultimately leading to the degradation of the receptor. nih.gov

Core Scaffold Design and Optimization for ERα Binding

The foundation of an ERα degrader is its core scaffold, the portion of the molecule that specifically recognizes and binds to the estrogen receptor. scienceopen.com For many ERα degraders, this scaffold is derived from known ERα ligands, such as selective estrogen receptor modulators (SERMs) or selective estrogen receptor degraders (SERDs). scienceopen.comfrontiersin.org For instance, some degraders utilize a raloxifene (B1678788) or a 4-hydroxytamoxifen (B85900) (4-OHT) core to engage the ERα ligand-binding domain (LBD). scienceopen.comfrontiersin.org

Optimization of this core is critical for achieving high binding affinity and specificity. Researchers have explored various scaffolds, including tricyclic indazole cores and 7-oxabicyclo[2.2.1]heptane sulfonamide scaffolds, to enhance ERα binding and degradation potency. scienceopen.comfrontiersin.org The introduction of specific chemical groups, like a 2,6-difluorophenyl scaffold, has been shown to be crucial for both binding to ERα and inducing its degradation. frontiersin.org The goal is to create a molecule that fits snugly into the ERα LBD, inducing a conformational change that facilitates the subsequent steps of the degradation process. nih.gov

Table 1: Examples of Core Scaffolds in ERα Degraders

| Core Scaffold | Example Compound(s) | Key Features |

|---|---|---|

| Raloxifene | ERD-308, ERD-148 | Utilizes a known SERM as the ERα binding moiety. scienceopen.com |

| Tricyclic Indazole | ERD-3111 | A newer scaffold designed for improved potency and properties. scienceopen.com |

| 7-oxabicyclo[2.2.1]heptane sulfonamide | ZD12 | Demonstrates superior anti-tumor activity in preclinical models. scienceopen.com |

| Bisphenolic-adamantyl | Novel PROTACs | High-affinity ligands for ERα. nih.gov |

Linker Chemistry and Length Optimization

Connecting the ERα-binding scaffold to the E3 ligase-recruiting element is the linker. The composition and length of this linker are not merely a spacer but play a crucial role in the efficacy of the degrader. scienceopen.comxcessbio.com The linker's flexibility and length determine the geometry of the ternary complex formed between ERα, the degrader, and the E3 ligase. sigmaaldrich.com An optimal linker facilitates a productive interaction that allows for the efficient transfer of ubiquitin from the E3 ligase to ERα.

E3 Ligase Ligand Variations and Their Impact on Degradation

The final component of a PROTAC-type ERα degrader is the ligand that recruits an E3 ubiquitin ligase. The choice of E3 ligase and its corresponding ligand can significantly impact the degradation efficiency and the cellular response. prereview.org The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL). scienceopen.com However, researchers are also exploring other ligases like the inhibitor of apoptosis proteins (IAPs) and MDM2. xcessbio.commedchemexpress.commedchemexpress.com

For instance, PROTAC ERα Degrader-2 utilizes a ligand for cIAP1, classifying it as a specific and non-genetic IAP-dependent protein eraser (SNIPER). xcessbio.commedchemexpress.com Other degraders have been designed to recruit the SCFβ-trcp or VHL E3 ligase complexes. explorationpub.com The affinity of the ligand for the E3 ligase can also be tuned. Interestingly, studies have shown that even a low-affinity ligand for the VHL E3 ligase can still lead to efficient degradation of the target protein. frontiersin.org The choice of the E3 ligase ligand can also introduce additional functionalities; for example, pan-IAP antagonist-based ERα degraders have been shown to induce a distinct TNFα-dependent cell death, offering a dual therapeutic approach. biorxiv.org

Table 2: E3 Ligase Ligands Used in ERα Degraders

| E3 Ligase | Ligand Type | Example Degrader |

|---|---|---|

| cIAP1 | IAP ligand | PROTAC ERα Degrader-2 xcessbio.commedchemexpress.com |

| Cereblon (CRBN) | Thalidomide analogues (e.g., Pomalidomide, Lenalidomide) | ARV-471 (vepdegestrant) scienceopen.com |

| Von Hippel-Lindau (VHL) | VHL-1 ligand, VH032 | ERD-308, ERE-PROTAC frontiersin.orgacs.orgnih.gov |

| MDM2 | MDM2 ligand | PROTAC ERRα Degrader-2 medchemexpress.com |

| SCFβ-trcp | Phosphopeptide of IκBα | PROTAC-2 explorationpub.com |

Design Principles for Optimal ERα Degradation Efficiency

The rational design of highly efficient ERα degraders is guided by several key principles that have emerged from extensive research. acs.org The primary goal is to create a molecule that can effectively induce the formation of a stable and productive ternary complex (ERα-degrader-E3 ligase). nih.gov

One fundamental principle is the concept of cooperative binding, where the binding of the degrader to both ERα and the E3 ligase is mutually reinforcing. The linker plays a critical role here, as its length and flexibility must be optimized to allow for favorable protein-protein interactions within the ternary complex. sigmaaldrich.com

Furthermore, the catalytic nature of PROTACs means that a single molecule can induce the degradation of multiple ERα proteins. frontiersin.org This "event-driven" pharmacology, as opposed to the "occupancy-driven" mechanism of traditional inhibitors, allows for sustained protein knockdown even after the degrader has been cleared from the system. aacr.org

Unbiased approaches, such as CRISPR screens and quantitative proteomics, are increasingly being used to understand the molecular mechanisms of degrader activity. acs.org These techniques help to identify the key factors that contribute to degradation efficiency and provide valuable insights for the rational design of next-generation degraders with improved efficacy and specificity. acs.org

Comparison of PROTAC ERα Degrader-2 with Monofunctional SERDs

Selective Estrogen Receptor Degraders (SERDs) are a class of drugs that, like PROTACs, also lead to the degradation of ERα. However, their mechanism of action is different. Traditional SERDs, such as fulvestrant (B1683766), are monofunctional molecules that bind to ERα and induce a conformational change that destabilizes the receptor, marking it for proteasomal degradation. explorationpub.comaacr.org This is considered a "passive" degradation mechanism. aacr.org

In contrast, PROTACs like ERalpha degrader-2 are bifunctional and induce "active" degradation. aacr.org They act as a bridge to bring an E3 ligase into close proximity with ERα, actively hijacking the cell's ubiquitin-proteasome system to tag and destroy the receptor. aacr.orgresearchgate.net

This mechanistic difference can translate into several potential advantages for PROTACs:

More Complete and Potent Degradation: Studies have shown that ERα-PROTACs can induce more complete and potent degradation of ERα compared to SERDs like fulvestrant. frontiersin.orgfrontiersin.org For example, the PROTAC ERD-308 demonstrated more thorough ERα degradation and stronger inhibition of cell proliferation in MCF-7 cells than fulvestrant. frontiersin.org

Overcoming Resistance: PROTACs may be more effective in treating endocrine-resistant breast cancer. frontiersin.org Resistance to SERDs can arise from mutations in the ERα LBD that reduce drug binding. researchgate.net Because PROTACs have a distinct mechanism of action, they may be able to overcome this resistance. frontiersin.org

Catalytic Action: The catalytic nature of PROTACs allows them to be effective at sub-stoichiometric concentrations, potentially leading to a more durable response. nih.govaacr.org

However, it is important to note that the clinical development of both oral SERDs and ERα PROTACs is ongoing, and their relative advantages in different clinical settings are still being evaluated. oncologypipeline.com

Advanced Chemical Biology Approaches in Degrader Design

The field of targeted protein degradation is continuously evolving, with advanced chemical biology approaches being employed to design more sophisticated and effective degraders. acs.org

One area of innovation is the expansion of the E3 ligase toolbox. Researchers are actively searching for new E3 ligases and their corresponding ligands to overcome potential resistance mechanisms and to enable tissue-specific protein degradation. aacr.org For example, the identification of 20 new degradation pathways using less-common E3 ubiquitin ligases like KLHDC2 opens up new possibilities for degrader design. aacr.org

Another advanced approach involves the development of novel degrader architectures. For instance, researchers have designed a nucleic acid-conjugated PROTAC (ERE-PROTAC) that targets the DNA-binding domain (DBD) of ERα instead of the LBD. acs.orgnih.gov This strategy aims to overcome drug resistance caused by mutations in the LBD. acs.orgnih.gov

Furthermore, computational methods are playing an increasingly important role in degrader design. nih.gov Molecular modeling and simulations can help to predict the structure of the ternary complex and guide the optimization of the linker and ligands. nih.gov As our understanding of the complex biology of targeted protein degradation grows, these advanced approaches will be crucial for developing the next generation of highly effective and specific ERα degraders.

Preclinical Strategies for Overcoming Resistance and Enhancing Efficacy with Eralpha Degrader 2

Combination Therapeutic Approaches with ERalpha Degrader-2

The combination of ERalpha degraders with cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors represents a key strategy in the treatment of estrogen receptor-positive (ER+) breast cancer. CDK4/6 inhibitors, such as palbociclib (B1678290), ribociclib (B560063), and abemaciclib (B560072), have demonstrated the ability to significantly prolong progression-free survival when used in conjunction with endocrine therapies. Preclinical studies with the oral PROTAC ER degrader vepdegestrant (ARV-471) have shown robust tumor regressions when combined with CDK4/6 inhibitors like palbociclib and abemaciclib. This provides a strong rationale for investigating similar combinations with this compound to potentially enhance therapeutic outcomes. The combination of the ERα degrader fulvestrant (B1683766) with CDK4/6 inhibitors has also shown significant benefit in clinical trials.

Table 1: Preclinical Combination of ERα Degraders with CDK4/6 Inhibitors

| ERα Degrader | Combination Agent | Cancer Model | Key Findings |

| Vepdegestrant (ARV-471) | Palbociclib, Abemaciclib, Ribociclib | ER+/HER2- Breast Cancer Models | Robust tumor regressions observed. |

| Fulvestrant | Palbociclib | ER+/HER2- Advanced Breast Cancer | Statistically significant benefit in progression-free and overall survival. |

The PI3K/AKT/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer, contributing to cell proliferation, survival, and resistance to endocrine therapy. Preclinical evidence supports the combination of ERalpha degraders with inhibitors of this pathway. For instance, the ER degrader vepdegestrant has demonstrated robust tumor regressions in preclinical models when combined with the mTOR inhibitor everolimus (B549166) and the PI3K inhibitors alpelisib and inavolisib. This suggests that dual targeting of the ER and PI3K/AKT/mTOR pathways could lead to improved therapeutic outcomes for patients with advanced ER+/HER2− breast cancer.

While specific preclinical data on the combination of this compound with HER2-targeted therapies is not available, the broader context of endocrine therapy in ER+/HER2+ breast cancer supports the investigation of such combinations. Endocrine therapies are a standard component of treatment for ER-positive breast cancers, including those that are also HER2-positive. The interplay between the ER and HER2 signaling pathways is a known mechanism of resistance, providing a strong rationale for dual-targeted approaches.

The exploration of combining this compound with chromatin modifying agents is an emerging area of preclinical research. Chromatin modifications play a crucial role in regulating gene expression, and their dysregulation is a hallmark of cancer. By targeting the epigenetic landscape, chromatin modifying agents have the potential to resensitize cancer cells to endocrine therapies. Further studies are needed to determine the synergistic potential of this compound with this class of drugs.

Aberrant fibroblast growth factor receptor (FGFR) signaling is another mechanism of resistance to endocrine therapy in ER+ breast cancer. Preclinical studies have shown that the selective degradation of FGFR1/2 using a proteolysis-targeting chimera (PROTAC), DGY-09-192, can overcome antiestrogen resistance. The combination of DGY-09-192 with the ERα degrader fulvestrant resulted in complete cell growth arrest and tumor regression in ER+/FGFR1-amplified patient-derived xenografts. This highlights the potential of combining this compound with other targeted kinase degraders to address specific resistance mechanisms.

Development of Novel Dual-Targeting ERα Degraders (e.g., ERα and Aromatase)

A novel approach to overcoming endocrine resistance is the development of dual-targeting molecules that can simultaneously inhibit or degrade two key targets. Recently, a new class of dual-targeting PROTAC degraders has been designed to specifically target both ERα and aromatase, the enzyme responsible for estrogen synthesis. One such compound, 18c, has been shown to bifunctionally degrade and inhibit ERα and aromatase, effectively suppressing the proliferation of ER+ breast cancer cells. In preclinical models, compound 18c promoted the degradation of both proteins and inhibited tumor growth. This strategy of developing dual-functional ERα degraders offers a promising avenue for future therapeutic development.

Table 2: Investigated Combination Strategies for ERα Degraders

| Therapeutic Strategy | Combination Agent Class | Rationale |

| Synergy with CDK4/6 Inhibitors | Palbociclib, Abemaciclib | Overcome cell cycle dysregulation |

| Combination with PI3K/AKT/mTOR Pathway Inhibitors | Everolimus, Alpelisib | Target parallel survival signaling pathways |

| Integration with HER2-Targeted Therapies | N/A | Address crosstalk between ER and HER2 pathways |

| Co-treatment with Chromatin Modifying Agents | N/A | Modulate epigenetic regulation of gene expression |

| Combination with other Kinase Inhibitors | FGFR1/2 degraders | Overcome resistance driven by aberrant kinase signaling |

| Dual-Targeting ERα Degraders | Aromatase inhibitors | Simultaneously block estrogen production and ER signaling |

Strategies Targeting Alternative ERα Domains (e.g., DBD-targeting PROTACs)

A significant challenge in the treatment of estrogen receptor-alpha (ERα)-positive breast cancer is the development of resistance to therapies that target the ligand-binding domain (LBD) of the receptor. Mutations in the LBD can lead to constitutive activation of ERα, rendering LBD-targeting drugs ineffective. To circumvent this, preclinical research has focused on developing novel therapeutic agents that target alternative domains of the ERα protein, such as the DNA-binding domain (DBD).

The DBD is a highly conserved region of ERα essential for its function as a transcription factor, as it mediates the receptor's binding to estrogen response elements (EREs) on DNA. Targeting the DBD offers a promising strategy to inhibit ERα activity regardless of the mutational status of the LBD. One of the most innovative approaches in this area is the development of Proteolysis-Targeting Chimeras (PROTACs) that specifically recognize the ERα DBD.

PROTACs are bifunctional molecules that induce the degradation of a target protein. They consist of a ligand that binds to the protein of interest, a linker, and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.

A novel strategy has been the creation of an ERE-PROTAC, which utilizes a nucleic acid-based approach. nih.govcaldic.commdpi.com In this design, the ERE sequence itself acts as the recognition unit for the ERα DBD. nih.govcaldic.commdpi.com This ERE sequence is conjugated to a small molecule, such as VH032, which recruits the von Hippel-Lindau (VHL) E3 ligase. nih.govcaldic.commdpi.com The resulting ERE-PROTAC has been shown to efficiently and reversibly degrade ERα in different breast cancer cell lines, demonstrating its potential to overcome resistance mediated by LBD mutations. nih.govcaldic.commdpi.com

Another approach involves the use of aptamers, which are short, single-stranded nucleic acid sequences that can fold into unique three-dimensional structures to bind to specific targets. An aptamer that recognizes the ERα DBD has been incorporated into a PROTAC, again successfully recruiting an E3 ligase to induce ERα degradation. karger.com This aptamer-based PROTAC has demonstrated the ability to inhibit the proliferation of both ERα-positive and tamoxifen-resistant breast cancer cells. karger.com

These DBD-targeting strategies represent a significant advancement in the development of next-generation ERα degraders. By targeting a different, functionally critical domain of the receptor, they hold the potential to be effective against tumors that have developed resistance to conventional LBD-targeted therapies.

| ERα Domain | Function | Targeting Strategy | Example Compound |

| Activation Function-1 (AF-1) | Ligand-independent transactivation | - | - |

| DNA-Binding Domain (DBD) | Binds to Estrogen Response Elements (EREs) on DNA | PROTACs utilizing ERE sequences or aptamers to recruit E3 ligases | ERE-PROTAC, Aptamer-PROTAC |

| Hinge Region | Flexible domain connecting DBD and LBD | - | - |

| Ligand-Binding Domain (LBD) / Activation Function-2 (AF-2) | Binds to estrogen and other ligands, mediating ligand-dependent transactivation | Selective Estrogen Receptor Modulators (SERMs), Selective Estrogen Receptor Degraders (SERDs) | Tamoxifen (B1202), Fulvestrant |

Addressing Adaptive Rewiring of Signaling Networks

The degradation of ERα by agents such as this compound can lead to a complex and dynamic response within the cancer cell, known as adaptive rewiring of signaling networks. This phenomenon is a significant mechanism of acquired resistance, where tumor cells compensate for the loss of ERα signaling by upregulating alternative survival pathways.

Preclinical studies have identified several key signaling pathways that become hyperactivated in response to ERα degradation:

Receptor Tyrosine Kinase (RTK) Pathways: There is extensive crosstalk between the ERα signaling pathway and various RTK pathways, including those mediated by the human epidermal growth factor receptors (HER2 and EGFR) and the insulin-like growth factor 1 receptor (IGF1R). nih.govmdpi.com When ERα is degraded, these RTK pathways can become upregulated, leading to ligand-independent activation of downstream signaling cascades that promote cell proliferation and survival. nih.govmdpi.com For instance, the HER2 pathway can activate the MAPK and PI3K/AKT signaling pathways, effectively bypassing the need for ERα-mediated transcription. mdpi.com

PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, survival, and metabolism. It is one of the most frequently altered pathways in breast cancer. In the context of ERα degrader therapy, the inhibition of ERα signaling can lead to the compensatory activation of the PI3K/AKT pathway. This can occur through various mechanisms, including the loss of ERα-mediated transcriptional repression of key components of this pathway or through increased signaling from upstream RTKs.

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Crosstalk between the ERα and MAPK pathways is well-established. nih.gov The inhibition of ERα can lead to the activation of the MAPK pathway, which in turn can phosphorylate and activate various transcription factors that promote cell survival and proliferation, thus contributing to therapeutic resistance.

Cell Cycle Machinery: ERα is a key regulator of the cell cycle, and its degradation can lead to alterations in the expression and activity of cell cycle proteins. For example, the Cyclin D-CDK4/6-Rb axis is a critical downstream target of ERα signaling. nih.gov In response to ERα degradation, cancer cells can develop mechanisms to bypass the need for ERα in regulating this axis, leading to uncontrolled cell proliferation. nih.gov

Strategies to overcome this adaptive rewiring primarily involve combination therapies. Preclinical models have shown that combining ERα degraders with inhibitors of these escape pathways can lead to synergistic anti-tumor effects and delay or overcome the development of resistance. For example, the combination of an ERα degrader with a PI3K inhibitor, an mTOR inhibitor, or a CDK4/6 inhibitor has shown promise in preclinical studies. nih.gov

| Signaling Pathway | Role in Resistance to ERα Degradation | Potential Combination Therapy |

| HER2/EGFR | Upregulation leads to ligand-independent activation of downstream pro-survival pathways. nih.govmdpi.com | HER2/EGFR inhibitors |

| PI3K/AKT/mTOR | Compensatory activation promotes cell growth and survival. | PI3K inhibitors, AKT inhibitors, mTOR inhibitors |

| MAPK | Activation of this pathway can drive proliferation independently of ERα. nih.gov | MEK inhibitors, ERK inhibitors |

| Cell Cycle (CDK4/6) | Dysregulation allows for uncontrolled cell proliferation despite ERα degradation. nih.gov | CDK4/6 inhibitors |

Advanced Research Methodologies and Models for Eralpha Degrader 2 Studies

In Vitro Cell-Based Assays

In vitro assays are fundamental for the initial characterization of ERalpha degrader-2, offering controlled environments to study its effects at the cellular and molecular level.

High-throughput screening (HTS) serves as a crucial first step in the discovery of novel protein degraders like this compound. This methodology involves the automated testing of large chemical libraries to identify compounds that effectively reduce the levels of a target protein. For ERα, HTS assays are typically designed to measure the quantity of the ERα protein within cancer cell lines after treatment with test compounds. Techniques such as high-content imaging or specific protein quantification assays are adapted to a multi-well plate format, allowing for the rapid and efficient screening of thousands of potential degrader molecules to identify initial hits for further development.

To understand the broader impact of ERα degradation by this compound on cellular signaling, researchers employ gene expression profiling techniques like RNA sequencing (RNA-seq). This powerful method provides a comprehensive snapshot of the entire transcriptome of cancer cells before and after treatment. By analyzing the changes in messenger RNA (mRNA) levels, investigators can identify which genes and signaling pathways are modulated as a downstream consequence of ERα degradation. This approach helps to confirm that the degrader effectively shuts down ER-driven transcriptional programs that are critical for cancer cell growth and survival and can reveal potential off-target effects or novel mechanisms of action.

Proteomic analysis provides direct evidence of the target protein's degradation and elucidates the subsequent ripple effects on the cellular proteome. Western blotting is a standard technique used to specifically measure the reduction in ERα protein levels in cell lysates following treatment with this compound. Studies have shown that this compound decreases the expression of ERα in MCF-7 breast cancer cells. medchemexpress.comtargetmol.com More advanced, mass spectrometry-based proteomic approaches can offer a global, unbiased view of how the entire protein landscape of the cell changes in response to the compound. This can confirm the selectivity of the degrader for ERα and uncover changes in the expression of proteins involved in key cellular processes like cell cycle progression and apoptosis, which are regulated by ERα signaling.

Functional assays are essential to determine if the observed degradation of ERα by this compound translates into a desired biological outcome, namely the inhibition of cancer cell growth and the induction of cell death. Cell proliferation assays, such as the Cell Titer-Glo® luminescent assay, are used to measure the antiproliferative effects of the compound. This compound has demonstrated potent antiproliferative activity against the human breast cancer cell line MCF-7. medchemexpress.com Apoptosis assays, which measure markers of programmed cell death (e.g., caspase activity or Annexin V staining), are used to assess the compound's ability to induce cell death in cancer cells. These functional assays are critical for establishing the therapeutic potential of the degrader at the cellular level.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line | Endpoint | Result | Reference |

|---|---|---|---|---|

| Binding Affinity | N/A | IC₅₀ | 17.1 nM | medchemexpress.com |

| Degradation Efficacy | N/A | EC₅₀ | 0.3 nM | medchemexpress.comtargetmol.com |

| Antiproliferative Activity | MCF-7 | IC₅₀ | 0.27 nM | medchemexpress.com |

In Vivo Preclinical Models

Following promising in vitro results, this compound is evaluated in in vivo preclinical models to assess its efficacy, pharmacokinetics, and pharmacodynamics in a complex biological system that more closely mimics human disease.

Xenograft models, which involve the implantation of human tumor cells into immunodeficient mice, are a cornerstone of preclinical cancer research. altogenlabs.com In subcutaneous xenograft models, human cancer cells, such as MCF-7, are injected under the skin of the mouse. researchgate.netresearchgate.net This model is valuable for assessing a compound's ability to inhibit tumor growth in a living organism. Orthotopic xenograft models involve implanting the tumor cells into the corresponding organ of origin, such as the mammary fat pad for breast cancer. abnova.comfishersci.ca This approach provides a more clinically relevant tumor microenvironment, which can influence tumor growth, metastasis, and response to therapy. altogenlabs.comabnova.com Studies utilizing a MCF-7 human breast cancer xenograft model in nude mice have demonstrated that this compound exhibits in vivo efficacy, leading to significant inhibition of tumor growth. medchemexpress.comtargetmol.com

Table 2: In Vivo Model for this compound Evaluation

| Model Type | Cell Line | Host | Key Finding | Reference |

|---|

Patient-Derived Xenograft (PDX) Models for Translational Research

Patient-derived xenograft (PDX) models have become a cornerstone in translational oncology research, offering a clinically relevant platform to study the efficacy of novel therapeutics. elgenelim.comrcsi.com These models are developed by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse. elgenelim.comnih.gov A key advantage of PDX models is their ability to retain the primary histological and genetic features of the original patient tumor, including its heterogeneity, through multiple passages. rcsi.comresearchgate.net This fidelity to the patient's cancer makes PDX models highly valuable for preclinical evaluation of drug efficacy, the investigation of biomarkers, and the study of resistance mechanisms. elgenelim.comrcsi.com

In the context of estrogen receptor-positive (ER+) breast cancer, PDX models are particularly crucial for assessing the activity of next-generation endocrine therapies like ERalpha degraders. researchgate.net For instance, studies on ER degraders such as Vepdegestrant (ARV-471) have utilized xenograft models to demonstrate superior anti-tumor activity compared to standard-of-care treatments like fulvestrant (B1683766), both in endocrine-sensitive and resistant settings. arvinasmedical.comarvinasmedical.com Researchers can evaluate how ERalpha degraders impact tumor growth and ER protein levels in a complex in vivo environment that better mimics the human condition than traditional cell line xenografts. elgenelim.com

The establishment of large, well-characterized PDX collections, representing the diversity of breast cancer subtypes, allows for preclinical trials that can help predict clinical outcomes and identify patient populations most likely to respond to a specific ERalpha degrader. nih.govresearchgate.net

Table 1: Characteristics of PDX Models in ERalpha Degrader Research

| Model Characteristic | Description | Relevance to this compound Studies |

|---|---|---|

| Genomic Fidelity | PDX tumors maintain the genomic alterations (e.g., ESR1 mutations) of the original patient tumor. elgenelim.com | Allows for testing the efficacy of the degrader against specific, clinically relevant resistance mutations. |

| Heterogeneity | Preserves the cellular diversity present in the patient's tumor. nih.gov | Provides insight into whether the degrader can overcome resistance driven by tumor heterogeneity. |

| Predictive Value | Response of PDX models to therapies often correlates with patient clinical outcomes. rcsi.com | Offers a robust preclinical system to predict the potential clinical success of the degrader. |

| Resistance Modeling | Models can be developed from patients who have relapsed on standard therapies, or resistance can be generated through prolonged treatment of the PDX model. researchgate.net | Enables the study of acquired resistance mechanisms to the degrader in a translational setting. |

CRISPR/Cas9-Engineered Cell Line Models for Resistance Studies

The CRISPR/Cas9 gene-editing system has revolutionized the study of drug resistance by enabling the precise creation of specific genetic mutations in cancer cell lines. nih.gov This technology is instrumental in understanding how cancer cells evade therapies targeting ERα. For studies on ERalpha degraders, CRISPR/Cas9 is used to engineer cell lines that harbor specific mutations in the ESR1 gene, which encodes ERα. These mutations, such as Y537S and D538G, are frequently found in metastatic breast cancer patients who have developed resistance to endocrine therapies. nih.gov

By introducing these mutations into ER-positive breast cancer cell lines like T47D or MCF7, researchers can create models that exhibit estrogen-independent growth and resistance to standard antiestrogens. nih.gov These engineered cell lines serve as powerful tools to investigate whether a novel compound like this compound can effectively degrade these mutant ERα proteins and inhibit the growth of resistant cells.

Furthermore, genome-wide CRISPR/Cas9 knockout screens are employed to identify other genes and pathways that contribute to resistance. nih.gov In these screens, thousands of genes are individually knocked out to see which genetic alterations cause resistant cells to become sensitive, or sensitive cells to become resistant, to a particular drug. nih.govcrisprmedicinenews.com This unbiased approach can uncover novel resistance mechanisms that may not be directly related to the primary drug target, offering a broader understanding of cellular responses and identifying potential combination therapy strategies. nih.gov

Structural Biology Techniques for Target-Degrader Interactions

X-ray Crystallography of ERα-Degrader Complexes

X-ray crystallography is a pivotal technique for visualizing the precise, three-dimensional atomic structure of a protein and how it interacts with a ligand. nih.govnih.gov In the study of ERalpha degraders, this method is used to determine the crystal structure of the ERα ligand-binding domain (LBD) when it is bound to the degrader molecule. nih.gov The resulting high-resolution structure reveals the specific amino acid residues in the binding pocket that make contact with the degrader, the conformation that the degrader forces the receptor to adopt, and how this new conformation differs from that induced by natural estrogens or other drugs like selective estrogen receptor modulators (SERMs). nih.gov

For example, crystallographic analysis of ERα in complex with SERMs has shown how these compounds reposition the C-terminal helix 12 of the receptor, which blocks the binding site for coactivator proteins required for gene transcription. nih.govnih.gov For an ERalpha degrader, the structural insights would be even more critical, as they would help explain how the molecule not only antagonizes the receptor but also exposes surfaces that are recognized by the cell's protein degradation machinery (the ubiquitin-proteasome system). Understanding this induced structural change is key to rationally designing more potent and specific degrader molecules.

Cryo-Electron Microscopy (Cryo-EM) Applications

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful alternative and complement to X-ray crystallography for determining the structure of biological macromolecules. nih.gov This technique is particularly advantageous for large protein complexes or for proteins that are difficult to crystallize, which can sometimes be the case for ERα when bound to certain ligands or other proteins. nih.govthermofisher.com

In Cryo-EM, protein samples are flash-frozen in their near-native state, and thousands of images of individual particles are captured with an electron microscope. thermofisher.com These 2D images are then computationally combined to reconstruct a 3D model of the molecule. nih.gov For this compound, Cryo-EM could be used to visualize the entire ternary complex, which consists of ERα, the degrader molecule, and the E3 ubiquitin ligase that the degrader recruits to tag ERα for destruction. Visualizing this complete assembly, which is often transient and challenging to crystallize, would provide invaluable information about the specific protein-protein interactions that are essential for the degradation process. This level of detail can guide the optimization of the linker component of the degrader to achieve more efficient and stable complex formation. thermofisher.com

Computational Modeling and Molecular Dynamics Simulations

Computational modeling and molecular dynamics (MD) simulations are essential in silico tools that complement experimental structural biology techniques. mdpi.com These methods are used to predict how a degrader molecule like this compound will bind to ERα and to simulate the dynamic movements of the resulting complex over time. nih.gov

MD simulations can reveal the conformational changes that ERα undergoes upon binding to the degrader, providing insights into how the binding pocket adapts and how distal parts of the protein, like helix 12, are affected. mdpi.com These simulations can help researchers understand the stability of the degrader-receptor interaction and identify key energetic contributions. For example, a simulation might start with a known crystal structure of ERα and then computationally "dock" this compound into the binding site. The subsequent MD simulation would show how the complex behaves in a simulated physiological environment, revealing transient interactions and conformational states that are difficult to capture with static methods like X-ray crystallography. mdpi.com This information is critical for refining the design of degraders to improve their binding affinity and degradation efficiency. nih.gov

Omics Approaches for Comprehensive Resistance Mechanism Elucidation

To gain a holistic understanding of the mechanisms of resistance to ERalpha degraders, researchers increasingly turn to "omics" technologies. These approaches allow for the simultaneous measurement of thousands of different molecules—such as genes, proteins, or metabolites—within a cell or tumor.

Key omics strategies used in this context include:

Genomics and Transcriptomics (RNA-seq): Whole-exome sequencing (WES) and RNA sequencing (RNA-seq) are used to analyze resistant cell lines or patient tumors to identify genetic mutations (ESR1, TP53, etc.) or changes in gene expression patterns that emerge during treatment. arvinasmedical.comarvinasmedical.com For instance, RNA-seq can reveal the upregulation of alternative growth factor signaling pathways, such as the HER2 or MAPK/AKT pathways, that allow cancer cells to bypass their dependence on ER signaling. arvinasmedical.com

Proteomics: Techniques like Reverse Phase Protein Array (RPPA) provide a snapshot of the levels and activation states of hundreds of key signaling proteins. arvinasmedical.comarvinasmedical.com By comparing the proteomes of sensitive and resistant cells, researchers can identify upregulated survival pathways. Studies on other ER degraders have shown that resistance can be associated with increased expression of receptor tyrosine kinases like EGFR and HER3. arvinasmedical.com

Integrative Multi-Omics: The most powerful approach involves integrating data from multiple omics platforms. biorxiv.org By combining genomic, transcriptomic, and proteomic data, researchers can construct a comprehensive map of the cellular signaling networks that are rewired in resistant tumors. This integrated view helps to identify the key driver nodes of resistance, which can then be targeted with combination therapies to overcome or prevent the emergence of resistance to this compound.

Table 2: Omics Methodologies for Investigating ERalpha Degrader Resistance

| Omics Technology | Primary Data Generated | Application in Resistance Studies |

|---|---|---|

| Whole Exome Sequencing (WES) | Identifies mutations and copy number variations in protein-coding regions of the genome. arvinasmedical.com | Detects acquired mutations in ESR1 or other cancer-related genes that confer resistance. |

| RNA Sequencing (RNA-seq) | Quantifies the expression levels of all genes in the transcriptome. arvinasmedical.com | Reveals upregulation of bypass signaling pathways or changes in ER target gene expression. |

| Reverse Phase Protein Array (RPPA) | Measures the abundance of total and modified (e.g., phosphorylated) proteins. arvinasmedical.com | Identifies activation of specific kinase pathways (e.g., MAPK, AKT) that drive resistance. |

| Metabolomics | Profiles the abundance of small molecule metabolites. | Uncovers metabolic reprogramming that supports the survival and growth of resistant cells. |

Genomics and Mutational Analysis (e.g., ESR1 Mutations)

Genomic analysis is fundamental to characterizing the activity of this compound, particularly in the context of endocrine resistance driven by mutations in the estrogen receptor 1 (ESR1) gene. Acquired mutations in the ligand-binding domain (LBD) of ERα are a common mechanism of resistance to traditional endocrine therapies. nih.gov Therefore, a primary focus of preclinical studies is to evaluate the efficacy of this compound against these clinically relevant mutations.

Advanced genomic techniques are employed to investigate the compound's activity in cell lines and patient-derived xenograft (PDX) models harboring specific ESR1 mutations. These models are engineered to express key mutations such as Y537S and D538G, which confer constitutive, ligand-independent activity to the ERα protein. aacrjournals.org

Key Research Findings from Genomic Studies:

Efficacy Against Wild-Type and Mutant ERα: Preclinical studies have demonstrated that potent ERα degraders can effectively degrade both wild-type (WT) and mutant forms of the ERα protein. For instance, vepdegestrant (ARV-471), an oral PROTAC ER degrader, has been shown to induce ≥90% degradation of both WT and Y537S mutant ER. aacrjournals.orgnih.gov This is a significant advantage over earlier endocrine therapies, which can be rendered ineffective by such mutations.

Inhibition of Cell Proliferation: In vitro studies using breast cancer cell lines with engineered ESR1 mutations confirm that this compound can inhibit proliferation in cells dependent on mutant ERα for their growth. aacrjournals.org

Tumor Growth Inhibition in Xenograft Models: In vivo studies using xenograft models derived from tumors with ESR1 mutations have shown significant tumor growth inhibition and even regression upon treatment with advanced ERα degraders. aacrjournals.orgnih.gov

The table below summarizes the common ESR1 mutations and their functional impact, which are critical for the genomic analysis of this compound's efficacy.

| ESR1 Mutation | Functional Impact | Relevance for this compound Studies |

| Y537S | Constitutive activation of ERα, leading to ligand-independent signaling and resistance to aromatase inhibitors. | A key mutation for testing the efficacy of this compound in overcoming resistance. |

| D538G | Induces a constitutively active conformation of ERα, promoting endocrine therapy resistance. | Another prevalent mutation used in preclinical models to validate the activity of this compound. |

| E380Q | Confers hypersensitivity to estrogen and can contribute to resistance. | Included in genomic studies to assess the broad-spectrum activity of the degrader. |

Proteomics for Pathway Alterations

Proteomics offers a powerful approach to understanding the broader impact of this compound on cellular signaling pathways beyond the direct degradation of ERα. By analyzing the global changes in protein expression and post-translational modifications, researchers can identify mechanisms of action, potential biomarkers, and pathways that may contribute to resistance.

Multiomic profiling, which combines genomics, transcriptomics, and proteomics, is a key methodology used to study the effects of this compound. This integrated approach provides a comprehensive view of the cellular response to the compound.

Key Research Findings from Proteomic Studies:

Bypass Pathway Activation: Studies on resistance to ERα degraders have revealed the activation of alternative signaling pathways that can drive tumor growth independently of ERα. For example, in models of acquired resistance to the ER degrader ARV-471, increased signaling in the MAPK pathway has been observed. nih.gov

Identification of Resistance Mechanisms: Proteomic analysis of cells that have developed resistance to this compound can uncover changes in the expression of proteins involved in drug metabolism, efflux pumps, or components of the ubiquitin-proteasome system, which is hijacked by PROTAC-based degraders. nih.gov

Comprehensive Pathway Analysis: By comparing the proteomic profiles of sensitive and resistant cells, researchers can map the signaling networks that are altered in response to this compound treatment. This can reveal novel therapeutic targets for combination therapies.

The following table outlines key signaling pathways and their roles in the context of this compound action and resistance, as investigated through proteomics.

| Signaling Pathway | Role in ER+ Breast Cancer | Alterations Investigated with this compound |

| ERα Signaling | Primary driver of proliferation and survival. | Direct target of this compound; proteomics confirms downregulation of ERα and its target genes. |

| PI3K/AKT/mTOR | A key survival pathway often dysregulated in breast cancer. | Investigated for potential upregulation as a resistance mechanism to ERα degradation. Combination with inhibitors of this pathway is a therapeutic strategy. aacrjournals.org |

| MAPK/ERK | Involved in cell growth, proliferation, and differentiation. | Upregulation of this pathway has been identified as a potential bypass mechanism in cells resistant to ERα degraders. nih.gov |

Pharmacodynamic Biomarker Identification in Preclinical Settings

Pharmacodynamic (PD) biomarkers are crucial for the preclinical development of this compound as they provide evidence of target engagement and biological activity. These biomarkers are essential for establishing a dose-response relationship and for guiding the design of clinical trials.

In the context of this compound, the most direct PD biomarker is the degradation of the ERα protein itself. However, a range of other downstream markers are also evaluated to provide a more complete picture of the compound's activity.

Key Preclinical Pharmacodynamic Biomarkers:

ERα Protein Levels: Measurement of ERα protein levels in tumor tissue from xenograft models is a primary PD biomarker. Western blotting and immunohistochemistry are common techniques used to quantify the extent of ERα degradation following treatment with this compound. nih.gov Preclinical studies have shown that potent ERα degraders can achieve over 90% degradation of the ERα protein in vivo. aacrjournals.org

Downstream Gene Expression: The expression of ERα-regulated genes, such as PGR (progesterone receptor) and GREB1, serves as a sensitive biomarker of ERα pathway inhibition. A significant reduction in the mRNA levels of these genes indicates successful target engagement and functional inhibition of the ERα signaling pathway. nih.gov

Phosphorylated ERα: Analysis of phosphorylated forms of ERα can also serve as a biomarker. Some studies suggest that PROTAC ER degraders are effective at degrading both unphosphorylated and phosphorylated ERα, which may be a point of differentiation from other classes of ER degraders. nih.gov

The table below provides a summary of key pharmacodynamic biomarkers used in the preclinical evaluation of this compound.

| Biomarker | Method of Measurement | Preclinical Finding |

| ERα Protein Degradation | Western Blot, Immunohistochemistry (IHC) | Significant and dose-dependent reduction of ERα protein in tumor cells and tissues. aacrjournals.org |

| ERα Target Gene Expression (e.g., PGR, GREB1) | qRT-PCR, RNA-sequencing | Downregulation of ERα target gene expression, confirming inhibition of transcriptional activity. nih.gov |

| Tumor Volume | Caliper measurements in xenograft models | Dose-dependent inhibition of tumor growth and potential for tumor regression. aacrjournals.orgnih.gov |

| Phosphorylated ERα Levels | Western Blot | Degradation of both phosphorylated and unphosphorylated forms of ERα. nih.gov |

Future Perspectives and Unresolved Challenges in Erα Degrader Research

Advancing Oral Bioavailability and Optimized Pharmacological Profiles

A primary challenge for many protein degraders, including those targeting ERα, has been achieving good oral bioavailability. nih.gov While compounds like ERalpha degrader-2 and vepdegestrant (ARV-471) represent significant progress, continued optimization of molecular properties to enhance absorption, distribution, metabolism, and excretion (ADME) is crucial for developing convenient, orally administered therapies. targetmol.comarvinas.com

Elucidating and Mitigating Off-Target Effects and Toxicity Mechanisms

Ensuring the specificity of ERα degraders is paramount to minimizing side effects. Future research must focus on thoroughly characterizing the potential for off-target protein degradation and understanding any associated toxicities. protacerdegraders.com This involves comprehensive proteomic studies to confirm that the degrader acts selectively on ERα without affecting other essential proteins.

Rational Design of Degrader Architectures for Enhanced Specificity and Efficacy

The modular nature of PROTACs and other degraders allows for rational design. This includes optimizing the ERα-binding ligand, the linker, and the E3 ligase-recruiting element to create a ternary complex that is highly stable and efficient at promoting ubiquitination. broadpharm.com Fine-tuning this architecture can lead to degraders with improved potency and selectivity.

Development of Predictive Preclinical Models for Response and Resistance

To better predict which patients will benefit from ERα degraders and to understand mechanisms of resistance, more sophisticated preclinical models are needed. broadpharm.com This includes developing patient-derived xenografts (PDXs) and organoid models that more accurately reflect the complexity and heterogeneity of human tumors, including those with mutations that confer resistance to other endocrine therapies.

Exploring Novel E3 Ubiquitin Ligases and Degradation Pathways

The majority of current PROTACs utilize a limited number of E3 ligases, such as VHL and cereblon. Expanding the repertoire of recruited E3 ligases could overcome resistance mechanisms related to low expression of a particular ligase in cancer cells and potentially offer tissue-specific degradation. protacerdegraders.com Research into alternative degradation pathways beyond the ubiquitin-proteasome system is also an emerging area of interest.

Integration of Artificial Intelligence and Machine Learning in Degrader Discovery

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize degrader discovery. These computational tools can analyze vast datasets to predict the properties of novel chemical structures, optimize linker design, and identify new targets for degradation. This can significantly accelerate the design-test-learn cycle, leading to the faster development of more effective drugs.

Expanding Therapeutic Applications Beyond ERα-Positive Cancers

While the primary focus for ERα degraders is breast cancer, the ERα signaling pathway is also implicated in other cancers, such as ovarian and endometrial cancer. Future research will likely explore the efficacy of potent degraders like this compound in these other ERα-driven malignancies, potentially expanding their therapeutic application.

Q & A

Q. What is the structural composition of ERα Degrader-2, and how do its components enable targeted protein degradation?

ERα Degrader-2 is a PROTAC (PROteolysis-TArgeting Chimera) comprising three domains:

- A cIAP1 ligand (E3 ubiquitin ligase recruiter),

- A linker (optimized for spatial compatibility between ligase and target),

- An ERα-binding group (selectively binds estrogen receptor alpha). The cIAP1 ligand facilitates ubiquitination of ERα, marking it for proteasomal degradation. The linker’s length and flexibility are critical for ternary complex formation .

Q. What cellular models are validated for studying ERα Degrader-2 efficacy, and what key parameters should be monitored?

The human mammary tumor cell line MCF7 (ERα-positive) is widely used. Key parameters include:

Q. How does ERα Degrader-2 differ from traditional SERDs (Selective Estrogen Receptor Degraders) in mechanism?

Unlike SERDs (e.g., Fulvestrant), which block ERα signaling via conformational changes and receptor downregulation, ERα Degrader-2 hijacks the ubiquitin-proteasome system for direct ERα degradation, offering a catalytic mode of action and potential efficacy in SERD-resistant models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation efficacies (e.g., EC50 = 0.3 nM vs. maximal degradation at 30 μM)?

Discrepancies may arise from:

- Assay sensitivity : Use quantitative methods like HiBiT tagging or flow cytometry for precise EC50 determination .

- Cell-specific factors : Compare ERα turnover rates, proteasome activity, and membrane permeability across models (e.g., MCF7 vs. T47D) .

- Ligand availability : Verify compound stability in culture media via LC-MS .

Q. What strategies optimize the linker chemistry of ERα Degrader-2 to enhance degradation efficiency?

Systematic approaches include:

- Linker length variation : Test polyethylene glycol (PEG) or alkyl-based linkers to optimize ternary complex formation (e.g., PROTACs with 8–12 carbon linkers show improved activity) .

- Biophysical validation : Use SPR or ITC to measure binding kinetics between ERα, cIAP1, and the PROTAC .

Q. How can off-target effects of ERα Degrader-2 be rigorously assessed?

- Global proteomics : Perform mass spectrometry to identify non-ERα proteins degraded post-treatment .

- Transcriptomic profiling : RNA-seq can reveal unintended gene expression changes, particularly in pathways regulated by cIAP1 (e.g., NF-κB) .

- Control experiments : Use a catalytically inactive E3 ligase-binding mutant to confirm on-target degradation .

Q. What are the implications of ERα Degrader-2’s SNIPER (Specific and Non-genetic IAP-dependent Protein Eraser) classification for combination therapies?

SNIPERs (e.g., ERα Degrader-2) co-opt cIAP1, which also regulates apoptosis. Combining ERα Degrader-2 with:

- TNFα : Enhances cIAP1 auto-ubiquitination, potentiating ERα degradation .

- PARP inhibitors : Synergizes in ERα+ breast cancer by exploiting DNA repair deficits . Dose-dependent cytotoxicity must be monitored to avoid excessive cIAP1 depletion .

Q. How do researchers validate target engagement and degradation kinetics in vivo?

- Pharmacodynamic markers : Measure ERα levels in tumor xenografts via immunohistochemistry .

- PK/PD modeling : Correlate plasma concentrations (LC-MS/MS) with tumor ERα suppression over time .

- Rescue experiments : Express a degradation-resistant ERα mutant (e.g., lacking ubiquitination sites) to confirm mechanism .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.